Non-Canonical Cysteine Spacing Differentiates Cryptdin-24 from Canonical Alpha-Defensins
Mature cryptdin-24 possesses a cysteine spacing pattern of C-X1-C-X4-C-X9-C-X9-CC, determined from its UniProt-annotated disulfide bond positions (C64-C92, C66-C81, C71-C91) [1]. This deviates from the canonical mammalian alpha-defensin pattern (C-X1-C-X3-C-X9-C-X6-CC) exemplified by mouse cryptdin-1 (Crp1) and human DEFA5 [2]. This non-canonical spacing places cryptdin-24 within the 'defensin-related' phylogenetic subgroup, distinct from classical cryptdins 1-6 [3].
| Evidence Dimension | Cysteine spacing pattern (mature peptide region) |
|---|---|
| Target Compound Data | C-X1-C-X4-C-X9-C-X9-CC (Cryptdin-24; UniProt Q5G865) |
| Comparator Or Baseline | C-X1-C-X3-C-X9-C-X6-CC (Canonical alpha-defensin pattern; e.g., Cryptdin-1) |
| Quantified Difference | C2-C3 spacing: 4 vs. 3 residues; C4-C5 spacing: 9 vs. 6 residues; Overall pattern deviates from canonical consensus [2]. |
| Conditions | Primary sequence analysis; mature peptide residues 59-92 of the 93 aa precursor. |
Why This Matters
This structural divergence predicts unique disulfide-stabilized conformations and dimerization interfaces, making cryptdin-24 a distinct scaffold for investigating structure-activity relationships that cannot be studied using canonical cryptdins.
- [1] UniProt Consortium. UniProtKB - Q5G865 (DFA24_MOUSE). Disulfide bond annotation: 64↔92, 66↔81, 71↔91. View Source
- [2] PROSITE. PS00269: Mammalian defensins signature. Pattern: C-x-C-x(3,5)-C-x(7)-G-x-C-x(9)-C-C. View Source
- [3] Patil A, Hughes AL, Zhang G. Rapid evolution and diversification of mammalian alpha-defensins as revealed by comparative analysis of rodent and primate genes. Physiol Genomics. 2004;20(1):1-11. View Source
